2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate
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Overview
Description
2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including nitro, ester, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate typically involves a multi-step process. The initial step often includes the esterification of 4-nitrobenzoic acid with ethanol to form ethyl 4-nitrobenzoate . This is followed by the reaction of ethyl 4-nitrobenzoate with 2-(4-nitrobenzoyloxy)ethylamine under controlled conditions to form the intermediate compound. The final step involves the coupling of this intermediate with heptanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as palladium on carbon (Pd/C) and optimized reaction conditions (e.g., temperature, pressure) are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules such as enzymes or receptors. The ester and amide groups may also play a role in the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: A simpler ester derivative with similar functional groups.
4-Nitrobenzoic acid: The parent acid from which the ester is derived.
2-(4-Nitrobenzoyloxy)ethylamine: An intermediate in the synthesis of the target compound.
Uniqueness
2-(7-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}heptanamido)ethyl 4-nitrobenzoate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity allows for a wide range of applications in different scientific fields.
Properties
Molecular Formula |
C26H30N4O10 |
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Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[[8-[2-(4-nitrobenzoyl)oxyethylamino]-8-oxooctanoyl]amino]ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C26H30N4O10/c31-23(27-15-17-39-25(33)19-7-11-21(12-8-19)29(35)36)5-3-1-2-4-6-24(32)28-16-18-40-26(34)20-9-13-22(14-10-20)30(37)38/h7-14H,1-6,15-18H2,(H,27,31)(H,28,32) |
InChI Key |
UYXULPWBILQFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCNC(=O)CCCCCCC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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